cis,cis-1,3,5-Cyclohexanetriol dihydrate
Overview
Description
cis,cis-1,3,5-Cyclohexanetriol dihydrate, also known as cis-Phloroglucitol, is an organic compound with the molecular formula C6H12O3·2H2O. It is a trihydroxy derivative of cyclohexane, where the hydroxyl groups are positioned at the 1, 3, and 5 positions in a cis configuration. This compound is known for its solid form and melting point of 108-111°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis,cis-1,3,5-Cyclohexanetriol dihydrate typically involves the reduction of cyclohexane-1,3,5-trione. The reduction can be carried out using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the cis configuration of the hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be produced on a larger scale using similar reduction techniques with appropriate scaling of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
cis,cis-1,3,5-Cyclohexanetriol dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as tosyl chloride (TsCl) can be used for the substitution of hydroxyl groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexane-1,3,5-trione, while substitution reactions can produce various cyclohexane derivatives .
Scientific Research Applications
cis,cis-1,3,5-Cyclohexanetriol dihydrate has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cis,cis-1,3,5-Cyclohexanetriol dihydrate involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as its role in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
cis,cis-1,3,5-Trihydroxycyclohexane: A similar compound with the same hydroxyl group configuration but without the dihydrate form.
Cyclohexane-1,3,5-trione: An oxidized form of cis,cis-1,3,5-Cyclohexanetriol dihydrate.
Phloroglucinol: A related compound with hydroxyl groups at different positions on the benzene ring
Uniqueness
This compound is unique due to its specific cis configuration of hydroxyl groups and the presence of water molecules in its crystalline structure. This configuration and hydration state can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
cyclohexane-1,3,5-triol;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.2H2O/c7-4-1-5(8)3-6(9)2-4;;/h4-9H,1-3H2;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPLMYMZLRIJSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583499 | |
Record name | Cyclohexane-1,3,5-triol--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60662-54-6 | |
Record name | Phloroglucitol dihydrate, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane-1,3,5-triol--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHLOROGLUCITOL DIHYDRATE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC3XXD79A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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